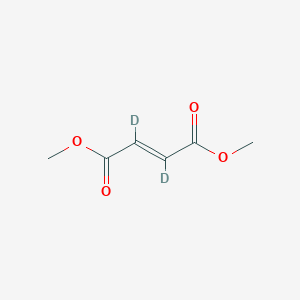
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
説明
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3NO. It has a molecular weight of 247.6 . The compound is also known by its IUPAC name, 6-chloro-2-(trifluoromethyl)-4-quinolinol .
Molecular Structure Analysis
The InChI code for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is 1S/C10H5ClF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is between 278-280 degrees Celsius . .科学的研究の応用
Synthesis of Fluorinated Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various fluorinated heterocyclic compounds. These structures are of significant interest due to their potential pharmacological activities. The trifluoromethyl group in particular is a valuable moiety in medicinal chemistry, as it can enhance the biological activity and metabolic stability of pharmaceuticals .
Material Science Research
In material science, this compound’s unique structure could be utilized in the development of organic semiconductors. Its ability to form stable π-π interactions makes it a candidate for use in organic thin-film transistors (OTFTs), which are essential components in flexible electronic devices .
Antimicrobial Agent Development
Research into antimicrobial agents often explores quinoline derivatives due to their bioactive properties. The specific structure of 6-chloro-2-(trifluoromethyl)quinolin-4-ol could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial drugs .
Agricultural Chemistry
Quinoline compounds have applications in agricultural chemistry as well, particularly as fungicides and herbicides. The chloro and trifluoromethyl groups may provide this compound with the necessary properties to act as an effective agent in protecting crops from pests and diseases .
Organic Photovoltaic Cells
The photovoltaic industry could benefit from the light-absorbing properties of quinoline derivatives. This compound might be used in the active layer of organic photovoltaic cells to improve their efficiency and stability under solar irradiation .
Fluorescent Probes for Biological Imaging
Due to its fluorescent properties, 6-chloro-2-(trifluoromethyl)quinolin-4-ol could be modified to serve as a fluorescent probe. Such probes are invaluable in biological imaging, allowing for the visualization of cellular processes and the detection of specific biomolecules .
Corrosion Inhibitors
The chemical structure of this compound suggests potential as a corrosion inhibitor, particularly in metal treatment processes. Its application could be explored to prevent corrosion in industrial settings, thereby extending the lifespan of metal components .
Chemical Sensors
Finally, the compound’s sensitivity to various environmental factors could be harnessed in the development of chemical sensors. These sensors could detect changes in pH, temperature, or the presence of specific ions or molecules, with applications ranging from environmental monitoring to diagnostics .
Safety and Hazards
特性
IUPAC Name |
6-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEMMMJZAWYWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371474 | |
| Record name | 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-21-3 | |
| Record name | 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)








![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
